1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a combination of pyrimidine, sulfonyl, furan, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by condensing malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions using sodium methoxide.
Sulfonylation: The pyrimidine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the sulfonylated pyrimidine derivative.
Furan-2-ylmethyl Substitution: Finally, the furan-2-ylmethyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of sulfonyl and pyrimidine groups with biological macromolecules.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrimidine and furan moieties can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid
Uniqueness
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of the furan-2-ylmethyl group, which can enhance its binding properties and biological activity compared to similar compounds. The combination of pyrimidine, sulfonyl, furan, and piperidine moieties in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C16H20N4O6S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N4O6S/c1-10-13(15(22)19-16(23)18-10)27(24,25)20-6-4-11(5-7-20)14(21)17-9-12-3-2-8-26-12/h2-3,8,11H,4-7,9H2,1H3,(H,17,21)(H2,18,19,22,23) |
InChI Key |
YDHXBRMOOVWRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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